molecular formula C17H20N4O B2609666 N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1396747-97-9

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2609666
CAS No.: 1396747-97-9
M. Wt: 296.374
InChI Key: NUNJTEOYCWJAIQ-UHFFFAOYSA-N
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Description

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that features a piperidine ring substituted with a pyrazine moiety and a benzamide group. This compound is of interest due to its potential pharmacological properties and its role in various chemical and biological research applications.

Scientific Research Applications

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Future Directions

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This suggests that these compounds could be further explored for their potential as anti-tubercular agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Pyrazine Moiety: The pyrazine group is introduced via nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the piperidine ring.

    Attachment of the Benzamide Group: The final step involves the formation of the benzamide linkage through amide bond formation, typically using benzoyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazine or benzamide moieties are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(pyrazin-2-yl)piperidin-1-yl)benzamide: Similar structure but with different substitution patterns.

    N-(pyrazin-2-yl)piperidine-4-carboxamide: Contains a carboxamide group instead of a benzamide group.

    N-(pyrazin-2-yl)piperidine-4-amine: Contains an amine group instead of a benzamide group.

Uniqueness

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(15-4-2-1-3-5-15)20-12-14-6-10-21(11-7-14)16-13-18-8-9-19-16/h1-5,8-9,13-14H,6-7,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNJTEOYCWJAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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